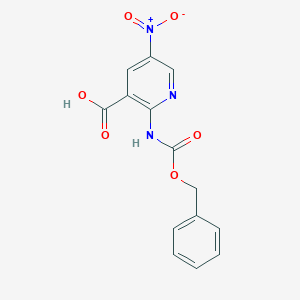

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

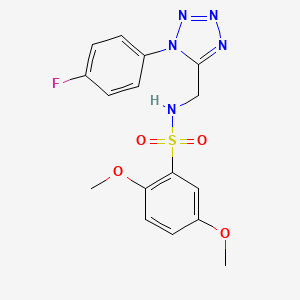

The compound “5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a benzothiazole ring, two chloro substituents, an ethyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different parts of the molecule. For example, the thiophene ring might be formed via a Paal-Knorr synthesis or similar method. The benzothiazole could be synthesized via a reaction of o-aminothiophenol with a suitable electrophile . The chloro substituents could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability. The chloro substituents are electron-withdrawing, which would affect the electron density and reactivity of the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the chloro substituents might be susceptible to nucleophilic aromatic substitution reactions. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the chloro substituents and the carboxamide group might increase its polarity, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Properties

A core aspect of research on 5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide revolves around its synthesis and structural analysis. Studies have detailed practical synthesis methods for related compounds and their structural characteristics. For instance, the synthesis of 5,5′-Methylene-bis(benzotriazole) was developed as part of a green chemistry initiative, emphasizing efficient and environmentally benign procedures (Gu et al., 2009). Similarly, the structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, shedding light on potential intermediates and reaction pathways (Issac & Tierney, 1996).

Biological and Pharmacological Potentials

The compound is related to families of chemicals that have been extensively studied for their biological and pharmacological activities. For example, imidazole derivatives, which share structural similarities, have been reviewed for their antitumor activity, providing insights into the potential biological properties of related compounds (Iradyan et al., 2009). The benzothiazole nucleus, a part of the chemical structure , is established in a wide variety of bioactive heterocycles and natural products, indicating the significant biological potential of this compound family (Sumit, Kumar, & Mishra, 2020).

Furthermore, the thiophene analogues of certain carcinogens have been synthesized and evaluated, revealing potential carcinogenicity and the importance of structural variations in determining biological activity (Ashby et al., 1978).

Chemical Groups and Synthesis of CNS Acting Drugs

The compound also shares structural attributes with chemical groups that serve as precursors for the synthesis of central nervous system (CNS) acting drugs. Literature reviews have identified functional chemical groups, including benzothiazole, as lead molecules for synthesizing compounds with CNS activity, suggesting potential avenues for therapeutic applications (Saganuwan, 2017).

Safety And Hazards

Orientations Futures

The study and application of this compound could have various future directions. If it shows promising activity in biological assays, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Propriétés

IUPAC Name |

5-chloro-N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2OS2/c1-2-18-12-8(15)4-3-5-9(12)21-14(18)17-13(19)10-6-7-11(16)20-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGZUBRMWLLENN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-chloro-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B2554730.png)

![N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2554734.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-yl)prop-2-ynoic acid](/img/structure/B2554737.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2554738.png)

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)